molecular formula C22H37NO2 B13819828 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide

Cat. No.: B13819828
M. Wt: 347.5 g/mol
InChI Key: MUDUQRRTPCKPNJ-UGKGYDQZSA-N
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Description

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is a chemical compound that belongs to the class of alkylbenzenes It is characterized by the presence of a hydroxy group, a phenyl group, and a tridecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with tridecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating membrane penetration.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
  • N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]dodecanamide
  • N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]hexadecanamide

Uniqueness

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is unique due to its specific chain length and the presence of the hydroxy and phenyl groups. These structural features confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide

InChI

InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(24)23-19(2)22(25)20-16-13-12-14-17-20/h12-14,16-17,19,22,25H,3-11,15,18H2,1-2H3,(H,23,24)/t19-,22-/m0/s1

InChI Key

MUDUQRRTPCKPNJ-UGKGYDQZSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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